Agomelatine-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

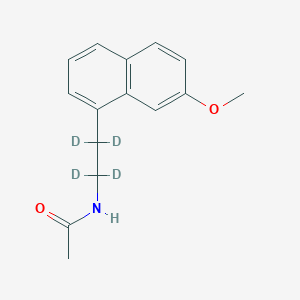

N-[1,1,2,2-tetradeuterio-2-(7-methoxynaphthalen-1-yl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-11(17)16-9-8-13-5-3-4-12-6-7-14(18-2)10-15(12)13/h3-7,10H,8-9H2,1-2H3,(H,16,17)/i8D2,9D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJYPHIXNFHFHND-LZMSFWOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CC=CC2=C1C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=CC=CC2=C1C=C(C=C2)OC)C([2H])([2H])NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Primary Role of Agomelatine-d4 in Scientific Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agomelatine, a melatonergic agonist and 5-HT2C receptor antagonist, is an antidepressant medication used for the treatment of major depressive episodes. In the realm of scientific research and drug development, the deuterated analog, Agomelatine-d4, serves a critical and highly specific purpose. This technical guide provides an in-depth exploration of the primary use of this compound, focusing on its application as a stable isotope-labeled internal standard in bioanalytical studies. This guide will detail the underlying principles, experimental methodologies, and data presentation pertinent to its core application.

The primary and almost exclusive use of this compound in scientific research is as an internal standard for the quantitative analysis of agomelatine in biological matrices. This is most commonly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

The rationale for using a stable isotope-labeled internal standard like this compound is to ensure the accuracy and precision of the analytical method. During sample preparation and analysis, variations can occur due to factors such as extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response. Because this compound is chemically identical to agomelatine, it co-elutes during chromatography and experiences similar effects in the mass spectrometer's ion source. However, due to the mass difference imparted by the four deuterium atoms, it can be distinguished from the non-labeled agomelatine by the mass spectrometer. By adding a known amount of this compound to each sample at the beginning of the workflow, any sample-to-sample variability can be corrected for by calculating the ratio of the analyte (agomelatine) signal to the internal standard (this compound) signal.

Core Applications of this compound

The use of this compound as an internal standard is fundamental to several key areas of drug development and research:

-

Pharmacokinetic (PK) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of agomelatine in preclinical and clinical studies. Accurate quantification is essential for defining parameters such as half-life, clearance, and bioavailability.

-

Bioequivalence (BE) Studies: Comparing the pharmacokinetic profiles of a generic agomelatine formulation to the innovator product to ensure they are therapeutically equivalent.

-

Therapeutic Drug Monitoring (TDM): In some research contexts, monitoring the concentration of agomelatine in patients to optimize dosage and minimize adverse effects.

-

Metabolism Studies: Investigating the metabolic fate of agomelatine by accurately quantifying the parent drug alongside its metabolites.

Data Presentation: Bioanalytical Method Validation Parameters

A crucial aspect of using this compound as an internal standard is the validation of the bioanalytical method to ensure its reliability. The following tables summarize typical quantitative data from a validated LC-MS/MS method for agomelatine in human plasma. While a single comprehensive source detailing a validated method with this compound is not publicly available, these tables are constructed based on representative data from similar validated assays for agomelatine.

Table 1: Liquid Chromatography and Mass Spectrometry Parameters

| Parameter | Value |

| Liquid Chromatography | |

| LC System | Agilent 1200 Series or equivalent |

| Column | C18 reverse-phase, e.g., 50 x 2.1 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Mass Spectrometry | |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Agomelatine MRM Transition | m/z 244.1 → 185.1 |

| This compound MRM Transition | m/z 248.1 → 189.1 (inferred) |

| Dwell Time | 100 ms |

| Collision Energy (Agomelatine) | 15 eV |

| Collision Energy (this compound) | 15 eV (optimized to be similar to analyte) |

Table 2: Method Validation Summary

| Validation Parameter | Acceptance Criteria | Typical Result |

| Linearity | ||

| Calibration Range | - | 0.05 - 50 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.99 | > 0.995 |

| Accuracy and Precision | ||

| LLOQ (0.05 ng/mL) | Precision (CV) ≤ 20%, Accuracy within ±20% | CV < 15%, Accuracy within ±10% |

| LQC (0.15 ng/mL) | Precision (CV) ≤ 15%, Accuracy within ±15% | CV < 10%, Accuracy within ±8% |

| MQC (5 ng/mL) | Precision (CV) ≤ 15%, Accuracy within ±15% | CV < 8%, Accuracy within ±5% |

| HQC (40 ng/mL) | Precision (CV) ≤ 15%, Accuracy within ±15% | CV < 7%, Accuracy within ±6% |

| Recovery | ||

| Extraction Recovery (Agomelatine) | Consistent and reproducible | ~85% |

| Extraction Recovery (this compound) | Consistent and reproducible | ~87% |

| Matrix Effect | ||

| CV of Matrix Factor | ≤ 15% | < 10% |

| Stability | ||

| Short-term (Room Temp, 8h) | Within ±15% of nominal | Stable |

| Long-term ( -80°C, 3 months) | Within ±15% of nominal | Stable |

| Freeze-thaw (3 cycles) | Within ±15% of nominal | Stable |

| Post-preparative (Autosampler, 24h) | Within ±15% of nominal | Stable |

Experimental Protocols

The following is a detailed methodology for a typical LC-MS/MS assay for the quantification of agomelatine in human plasma using this compound as an internal standard.

1. Materials and Reagents

-

Agomelatine reference standard

-

This compound internal standard

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Human plasma (with anticoagulant, e.g., K2EDTA)

2. Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions: Prepare individual stock solutions of agomelatine and this compound in methanol at a concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the agomelatine stock solution in 50% methanol to create working solutions for calibration standards and QC samples. Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in 50% methanol.

-

Calibration Standards: Spike blank human plasma with the appropriate agomelatine working solutions to prepare calibration standards at concentrations ranging from 0.05 to 50 ng/mL.

-

QC Samples: Prepare QC samples in blank human plasma at four concentration levels: LLOQ (0.05 ng/mL), low (LQC, 0.15 ng/mL), medium (MQC, 5 ng/mL), and high (HQC, 40 ng/mL).

3. Sample Extraction (Protein Precipitation)

-

To 100 µL of plasma sample (unknown, calibration standard, or QC), add 20 µL of the this compound working solution (e.g., 100 ng/mL).

-

Vortex mix for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex mix vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vial.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

4. LC-MS/MS Analysis

-

Perform the analysis using the chromatographic and mass spectrometric conditions outlined in Table 1.

-

The data acquisition software is used to integrate the peak areas of the MRM transitions for both agomelatine and this compound.

5. Data Analysis

-

Calculate the peak area ratio of agomelatine to this compound for each sample.

-

Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.

-

Determine the concentration of agomelatine in unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

Signaling Pathways of Agomelatine

Agomelatine's therapeutic effects are attributed to its synergistic action as an agonist at melatonin (MT1 and MT2) receptors and an antagonist at serotonin (5-HT2C) receptors.

Experimental Workflow for Bioanalysis

The following diagram illustrates the typical workflow for the quantitative analysis of agomelatine in a biological sample using this compound as an internal standard.

Agomelatine-d4: A Technical Guide to Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties and stability of Agomelatine-d4. The information is curated for researchers, scientists, and professionals involved in drug development and analysis. This document summarizes key data in structured tables, presents detailed experimental protocols, and utilizes visualizations to illustrate complex pathways and workflows.

Disclaimer: Limited direct data is available for this compound. Therefore, data for its non-deuterated counterpart, Agomelatine, is used as a proxy where indicated, a common practice in the absence of specific data for isotopically labeled compounds.

Core Chemical Properties

This compound is the deuterated form of Agomelatine, a melatonergic agonist and a selective antagonist of 5-HT2C receptors. The deuterium labeling is typically on the ethylamine side chain.

| Property | Value | Source |

| Chemical Name | N-[2-(7-Methoxy-1-naphthalenyl)ethyl-d4]acetamide | N/A |

| Synonyms | N-[2-(7-Methoxy-1-naphthyl) ethyl]acetamide-d4; S 20098-d4; Valdoxan-d4 | N/A |

| CAS Number | 1079389-44-8 | N/A |

| Molecular Formula | C₁₅H₁₃D₄NO₂ | N/A |

| Molecular Weight | 247.33 g/mol | N/A |

| Appearance | White to off-white crystalline powder (Assumed from Agomelatine) | [1] |

| Melting Point | 108°C (For Agomelatine) | [1][2] |

| Solubility (Agomelatine) | Soluble in ethanol, DMSO, and dimethyl formamide (~30 mg/mL). Sparingly soluble in aqueous buffers. Practically insoluble in purified water. | [1][3][4] |

Stability Profile

Forced Degradation Studies of Agomelatine

Forced degradation studies are crucial for developing stability-indicating analytical methods. The following table summarizes the observed degradation of Agomelatine under different stress conditions.

| Stress Condition | Reagent and Conditions | Observed Degradation | Source |

| Acidic Hydrolysis | 0.1 M HCl at 80°C for 30 min | ~5.32% degradation | [5] |

| Alkaline Hydrolysis | 0.1 M NaOH at 80°C for 30 min | ~8.08% degradation | [5] |

| Oxidative Degradation | 30% H₂O₂ at 80°C for 30 min | ~14.34% degradation | [5] |

| Thermal Degradation | 80°C | ~0.03% degradation | [5] |

| Photolytic Degradation | Exposure to UV light | Stable | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments related to the stability testing of Agomelatine. These protocols are based on published stability-indicating HPLC methods.

Stability-Indicating RP-HPLC Method for Agomelatine

This protocol is adapted from a validated method for the determination of Agomelatine in the presence of its degradation products.[5]

3.1.1. Chromatographic Conditions

-

Instrument: Shimadzu Model CBM-20A/20 Alite HPLC system with a photodiode array detector.

-

Column: Phenomenex C18 column (250 mm × 4.6 mm i.d., 5 µm particle size).

-

Mobile Phase: A mixture of 0.1% formic acid and acetonitrile.

-

Flow Rate: 0.6 mL/min.

-

Detection Wavelength: 205 nm.

-

Injection Volume: 20 µL.

-

Column Temperature: 25°C.

3.1.2. Preparation of Solutions

-

Standard Stock Solution: Prepare a 1 mg/mL solution of Agomelatine reference standard in the mobile phase.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution to establish a calibration curve.

3.1.3. Forced Degradation Study Protocol

-

Acid Degradation: Treat a 1 mg/mL solution of Agomelatine with 0.1 M HCl and reflux at 80°C for 30 minutes. Cool and neutralize with 0.1 M NaOH before dilution with the mobile phase for analysis.[5][7]

-

Base Degradation: Treat a 1 mg/mL solution of Agomelatine with 0.1 M NaOH and reflux at 80°C for 30 minutes. Cool and neutralize with 0.1 M HCl before dilution with the mobile phase.[5][7]

-

Oxidative Degradation: Treat a 1 mg/mL solution of Agomelatine with 30% H₂O₂ and maintain at 80°C for 30 minutes. Cool and dilute with the mobile phase.[5]

-

Thermal Degradation: Expose a 1 mg/mL solution of Agomelatine to a temperature of 80°C for a specified period. Cool and dilute with the mobile phase.[5]

-

Photolytic Degradation: Expose a solution of Agomelatine to UV light (as per ICH guidelines) for a specified duration.

Visualizations

Signaling Pathway of Agomelatine

Agomelatine exerts its antidepressant effects through a unique mechanism of action involving agonism at melatonin (MT1 and MT2) receptors and antagonism at serotonin 5-HT2C receptors.[8] This dual action leads to the resynchronization of circadian rhythms and an increase in dopamine and noradrenaline release in the prefrontal cortex.

Caption: Agomelatine's dual-action signaling pathway.

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for conducting forced degradation studies and developing a stability-indicating analytical method.

Caption: Workflow for a forced degradation stability study.

References

- 1. rjpbcs.com [rjpbcs.com]

- 2. 138112-76-2 CAS MSDS (Agomelatine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Agomelatine | C15H17NO2 | CID 82148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rjptonline.org [rjptonline.org]

- 6. Evaluation of agomelatine stability under different stress conditions using an HPLC method with fluorescence detection: application to the analysis of tablets and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jchps.com [jchps.com]

- 8. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Agomelatine-d4

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and purification methods for Agomelatine-d4, a deuterated analog of the novel antidepressant Agomelatine. The inclusion of deuterium isotopes can offer advantages in drug metabolism and pharmacokinetic studies. This guide details a potential synthetic pathway, purification protocols, and presents data in a structured format for clarity and comparative analysis.

Introduction to Agomelatine and its Deuterated Analog

Agomelatine is a melatonergic agonist (MT1 and MT2 receptors) and a 5-HT2C receptor antagonist used for the treatment of major depressive disorder.[1] Its unique mechanism of action offers a different therapeutic approach compared to traditional antidepressants. The deuterated version, this compound, is of significant interest for researchers studying its metabolic fate and potential for improved pharmacokinetic properties. The strategic placement of deuterium atoms can slow down metabolic processes, leading to altered drug exposure and potentially a more favorable therapeutic profile.

Synthetic Pathway for this compound

The synthesis of this compound can be adapted from established routes for Agomelatine, incorporating deuterated reagents at key steps. A plausible and efficient synthetic route starts from the commercially available 7-methoxy-1-tetralone and involves the introduction of deuterium in the final N-acetylation step.

A generalized synthetic scheme is presented below. While specific yields for the deuterated synthesis are not widely published, the yields for the analogous non-deuterated steps are provided for reference.

Experimental Protocol for Synthesis

The following is a detailed, multi-step protocol for the synthesis of this compound, based on established methods for Agomelatine synthesis with modifications for deuterium incorporation.

Step 1: Synthesis of 2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile

-

Reactants: 7-Methoxy-1-tetralone, malononitrile, ammonium acetate, acetic acid, toluene.

-

Procedure: A mixture of 7-methoxy-1-tetralone (1 equivalent), malononitrile (1.1-1.2 equivalents), ammonium acetate (0.2-0.3 equivalents), and acetic acid (1.2-1.5 equivalents) in toluene is refluxed using a Dean-Stark apparatus to remove water. The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is cooled, washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.[2]

Step 2: Aromatization to 2-(7-Methoxy-1-naphthyl)acetonitrile

-

Reactants: 2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile, 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

-

Procedure: The nitrile from Step 1 is dissolved in a suitable solvent like dioxane or toluene. DDQ (1.1-1.5 equivalents) is added portion-wise, and the mixture is stirred at room temperature or gentle heating until the reaction is complete (monitored by TLC). The reaction mixture is filtered to remove the precipitated hydroquinone, and the filtrate is concentrated. The residue is then purified by column chromatography.

Step 3: Reduction to 2-(7-Methoxy-1-naphthyl)ethanamine

-

Reactants: 2-(7-Methoxy-1-naphthyl)acetonitrile, reducing agent (e.g., Lithium aluminum hydride (LiAlH4) or Raney Nickel with hydrogen).

-

Procedure (using LiAlH4): A solution of 2-(7-methoxy-1-naphthyl)acetonitrile in anhydrous diethyl ether or tetrahydrofuran (THF) is added dropwise to a stirred suspension of LiAlH4 (1.5-2.0 equivalents) in the same solvent under an inert atmosphere (e.g., nitrogen or argon) at 0°C. The mixture is then stirred at room temperature or refluxed for several hours. After completion, the reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting precipitate is filtered off, and the filtrate is dried and concentrated to yield the desired amine.[3]

Step 4: N-Acetylation to this compound

-

Reactants: 2-(7-Methoxy-1-naphthyl)ethanamine, Acetic anhydride-d6 , a base (e.g., triethylamine or pyridine), dichloromethane (DCM).

-

Procedure: To a solution of 2-(7-methoxy-1-naphthyl)ethanamine (1 equivalent) and a base like triethylamine (1.2-1.5 equivalents) in DCM at 0°C, a solution of acetic anhydride-d6 (1.1-1.3 equivalents) in DCM is added dropwise.[4][5] The reaction mixture is stirred at room temperature for a few hours until the starting amine is consumed (monitored by TLC). The reaction is then quenched with water, and the organic layer is separated, washed with dilute acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to give crude this compound.

Purification of this compound

Purification of the final deuterated product is critical to remove any unreacted starting materials, by-products, and non-deuterated or partially deuterated species. A combination of chromatographic and crystallization techniques is typically employed.

Purification Workflow

Experimental Protocols for Purification

3.2.1. Column Chromatography

-

Stationary Phase: Silica gel (60-120 or 230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexane or dichloromethane is commonly used. The optimal solvent system should be determined by TLC analysis of the crude product.

-

Procedure: The crude this compound is dissolved in a minimal amount of the mobile phase and loaded onto a pre-packed silica gel column. The column is eluted with the chosen solvent system, and fractions are collected. Each fraction is analyzed by TLC or HPLC to determine its purity. Fractions containing the pure product are combined.

3.2.2. Recrystallization

-

Solvent Systems: Ethanol, isopropanol, or mixtures of ethanol and water have been reported for the crystallization of Agomelatine and are expected to be suitable for its deuterated analog.

-

Procedure: The purified this compound from chromatography is dissolved in a minimum amount of the hot recrystallization solvent. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and purification of this compound. Please note that the data for the deuterated compound is based on expected outcomes from analogous non-deuterated reactions and general knowledge of deuteration chemistry, as specific literature values are scarce.

Table 1: Reactants and Expected Yields for this compound Synthesis

| Step | Starting Material | Key Reagents | Expected Product | Reference Yield (non-deuterated) |

| 1 | 7-Methoxy-1-tetralone | Malononitrile, NH4OAc, Acetic Acid | 2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile | ~73%[2] |

| 2 | 2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile | DDQ | 2-(7-Methoxy-1-naphthyl)acetonitrile | High |

| 3 | 2-(7-Methoxy-1-naphthyl)acetonitrile | LiAlH4 or Raney Ni/H2 | 2-(7-Methoxy-1-naphthyl)ethanamine | High[3] |

| 4 | 2-(7-Methoxy-1-naphthyl)ethanamine | Acetic anhydride-d6, Base | This compound | High |

Table 2: Purification Parameters and Expected Purity

| Purification Step | Method | Stationary/Solvent System | Expected Purity |

| 1 | Column Chromatography | Silica Gel / Hexane:Ethyl Acetate gradient | >95% |

| 2 | Recrystallization | Ethanol/Water or Isopropanol | >99% |

Table 3: Analytical Data for this compound Characterization

| Analytical Technique | Expected Results |

| ¹H NMR | Absence or significant reduction of the signal corresponding to the N-acetyl methyl protons. The rest of the spectrum should be consistent with the Agomelatine structure. |

| ¹³C NMR | The carbon signals should be consistent with the Agomelatine structure. |

| Mass Spectrometry (MS) | The molecular ion peak should correspond to the mass of this compound (C15H13D4NO2), which is approximately 247.1 g/mol . |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity. The retention time will be very similar to that of non-deuterated Agomelatine.[6][7][8] |

Conclusion

This technical guide outlines a feasible and detailed approach for the synthesis and purification of this compound. The proposed synthetic route leverages established chemistry for the Agomelatine scaffold, with the critical introduction of deuterium at the final acetylation step using commercially available deuterated acetic anhydride. The purification protocol, combining column chromatography and recrystallization, is designed to achieve high purity of the final product. The provided data tables and diagrams offer a clear and structured overview for researchers and professionals in the field of drug development. Further optimization of reaction conditions and purification parameters may be necessary to achieve the desired yield and purity for specific research applications.

References

- 1. Agomelatine - Wikipedia [en.wikipedia.org]

- 2. asianpubs.org [asianpubs.org]

- 3. CN101792400A - Synthetic method for agomelatine - Google Patents [patents.google.com]

- 4. Acetic anhydride-Dâ (D, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 5. ACETIC ANHYDRIDE | Eurisotop [eurisotop.com]

- 6. jchps.com [jchps.com]

- 7. ijpbs.com [ijpbs.com]

- 8. Evaluation of agomelatine stability under different stress conditions using an HPLC method with fluorescence detection: application to the analysis of tablets and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Agomelatine-d4 Certificate of Analysis and Isotopic Purity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical quality control measures for Agomelatine-d4, a deuterated internal standard essential for pharmacokinetic and metabolic studies of Agomelatine. This document outlines the typical specifications found in a Certificate of Analysis (CoA), details the experimental protocols for key analytical tests, and illustrates the relevant biological pathways of Agomelatine.

Certificate of Analysis (CoA) - Representative Data

The following tables summarize the typical quantitative data for a batch of this compound, providing insights into its identity, purity, and isotopic composition.

Table 1: General Information and Physical Properties

| Parameter | Specification |

| Product Name | This compound |

| CAS Number | 1079389-44-8 (d4) |

| Chemical Formula | C₁₅H₁₃D₄NO₂ |

| Molecular Weight | 247.33 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, Methanol |

| Storage | -20°C, protect from light |

Table 2: Quality Control Test Results

| Test | Method | Specification | Result |

| Chemical Purity | HPLC | ≥ 98.0% | 99.5% |

| Identity | ¹H NMR | Conforms to structure | Conforms |

| Identity | Mass Spectrometry | Conforms to structure | Conforms |

| Isotopic Purity | Mass Spectrometry | ≥ 99% | 99.6% |

| Deuterium Incorporation | Mass Spectrometry / NMR | ≥ 98% (d4) | > 99% |

Table 3: Isotopic Distribution

| Isotopic Species | Abundance (%) |

| d0 | < 0.1 |

| d1 | 0.1 |

| d2 | 0.2 |

| d3 | 0.5 |

| d4 | 99.2 |

Experimental Protocols

Detailed methodologies for the key experiments cited in the Certificate of Analysis are provided below.

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

This method determines the chemical purity of this compound by separating it from any non-deuterated or other impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with 0.1% formic acid. A typical isocratic condition could be Acetonitrile:Water (60:40 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 230 nm.

-

Procedure:

-

A standard solution of this compound is prepared in the mobile phase.

-

The sample is injected into the HPLC system.

-

The chromatogram is recorded, and the peak area of this compound is measured.

-

Purity is calculated as the percentage of the main peak area relative to the total peak area of all components in the chromatogram.

-

Identity by ¹H NMR and Mass Spectrometry

These methods confirm the chemical structure of this compound.

-

¹H NMR Spectroscopy:

-

Instrumentation: A 400 MHz or higher NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d6).

-

Procedure: A sample of this compound is dissolved in the deuterated solvent, and the ¹H NMR spectrum is acquired. The resulting spectrum is compared to a reference spectrum to confirm the expected proton signals and their integrations, accounting for the deuterium labeling.

-

-

Mass Spectrometry (MS):

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

-

Procedure: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is determined. The observed m/z should correspond to the calculated exact mass of the [M+H]⁺ ion of this compound.

-

Isotopic Purity and Deuterium Incorporation by Mass Spectrometry

This analysis quantifies the percentage of the deuterated species and the distribution of different isotopologues.

-

Instrumentation: High-resolution LC-MS/MS.

-

Procedure:

-

The sample is analyzed by mass spectrometry to obtain the mass spectrum of the molecular ion region.

-

The peak intensities for the unlabeled (d0) and all deuterated (d1, d2, d3, d4) species are measured.

-

The isotopic purity is calculated as the percentage of the d4 species relative to the sum of all isotopic species.

-

The deuterium incorporation is determined by the high abundance of the d4 isotopologue.

-

Visualizations

The following diagrams illustrate the analytical workflow and the biological signaling pathways of Agomelatine.

The Melatonergic Agonist Mechanism of Agomelatine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agomelatine, a novel antidepressant, distinguishes itself from traditional monoaminergic agents through its unique mechanism of action. At its core, agomelatine is a potent agonist at melatonergic MT1 and MT2 receptors, coupled with an antagonist action at the 5-HT2C serotonin receptor. This dual activity is believed to synergistically contribute to its therapeutic efficacy in major depressive disorder, particularly by resynchronizing disrupted circadian rhythms, a common feature of depression. This technical guide provides an in-depth exploration of agomelatine's mechanism of action as a melatonergic agonist, detailing the quantitative data, experimental protocols, and signaling pathways that underpin its pharmacological profile.

Quantitative Data Summary

The affinity and functional activity of agomelatine at human melatonergic receptors have been extensively characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: Agomelatine Binding Affinities (Ki) at Human Melatonergic Receptors

| Receptor | Agomelatine Ki (nM) | Melatonin Ki (nM) | Reference |

| MT1 | 0.1 | 0.06 - 0.2 | [1] |

| MT2 | 0.12 | 0.1 - 0.5 | [1] |

Ki values represent the inhibition constant, with lower values indicating higher binding affinity.

Table 2: Agomelatine Functional Activity (pEC50/pIC50) at Human Melatonergic Receptors

| Assay Type | Receptor | Agomelatine pEC50/pIC50 | Melatonin pEC50/pIC50 | Reference |

| [35S]GTPγS Binding (Agonist) | MT1 | 9.7 | 10.1 | [1] |

| [35S]GTPγS Binding (Agonist) | MT2 | 9.5 | 9.8 | [1] |

| Forskolin-induced cAMP inhibition | MT1 | 9.4 | 10.2 | [1] |

| Forskolin-induced cAMP inhibition | MT2 | 9.1 | 9.9 | [1] |

pEC50/pIC50 values are the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. Higher values indicate greater potency.

Key Experimental Protocols

The characterization of agomelatine's melatonergic properties relies on a suite of specialized in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity of agomelatine to MT1 and MT2 receptors.

Objective: To quantify the affinity of agomelatine for human MT1 and MT2 receptors expressed in a recombinant cell system.

Materials:

-

Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing human MT1 or MT2 receptors.

-

Radioligand: 2-[¹²⁵I]-iodomelatonin (specific activity ~2200 Ci/mmol).

-

Competitor: Agomelatine.

-

Non-specific binding control: Melatonin (1 µM).

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

-

Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/C).

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation: Cell membranes (10-20 µg of protein per well) are thawed on ice and diluted in ice-cold binding buffer.

-

Assay Setup: In a 96-well plate, the following are added in order:

-

Binding buffer.

-

Varying concentrations of agomelatine (e.g., 10⁻¹² to 10⁻⁵ M).

-

Radioligand (e.g., 2-[¹²⁵I]-iodomelatonin at a final concentration of 20-50 pM).

-

Cell membrane suspension.

-

-

Incubation: The plate is incubated for 60-120 minutes at 37°C to allow binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a gamma or scintillation counter.

-

Data Analysis: Non-specific binding is subtracted from total binding to determine specific binding. The IC50 (concentration of agomelatine that inhibits 50% of specific radioligand binding) is calculated using non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2][3][4][5][6][7]

cAMP Functional Assays

These assays determine the functional activity of agomelatine as an agonist at the Gαi-coupled MT1 and MT2 receptors by measuring the inhibition of adenylyl cyclase activity.

Objective: To measure the potency of agomelatine in inhibiting forskolin-stimulated cAMP production in cells expressing human MT1 or MT2 receptors.

Materials:

-

Cells: CHO or HEK293 cells stably expressing human MT1 or MT2 receptors.

-

Stimulant: Forskolin.

-

Test Compound: Agomelatine.

-

cAMP Detection Kit: A commercial kit based on technologies such as Homogeneous Time-Resolved Fluorescence (HTRF), AlphaScreen, or Fluorescence Resonance Energy Transfer (FRET).

-

Cell Lysis Buffer: Provided in the cAMP detection kit.

-

Plate Reader: Capable of detecting the signal generated by the chosen cAMP assay technology.

Procedure:

-

Cell Seeding: Cells are seeded into 96- or 384-well plates and cultured to the desired confluency.

-

Compound Addition: Cells are pre-incubated with various concentrations of agomelatine for a short period (e.g., 15-30 minutes) at 37°C.

-

Stimulation: Forskolin is added to all wells (except the basal control) to stimulate cAMP production. The final concentration of forskolin should be one that elicits a submaximal response (e.g., 1-10 µM).

-

Incubation: The plate is incubated for a defined period (e.g., 30 minutes) at 37°C.

-

Cell Lysis and Detection: The cell lysis buffer and cAMP detection reagents are added according to the manufacturer's protocol. This typically involves a competition between the cellular cAMP and a labeled cAMP for binding to a specific antibody.

-

Signal Measurement: The plate is read on a compatible plate reader.

-

Data Analysis: The raw data is converted to cAMP concentrations using a standard curve. The IC50 value (the concentration of agomelatine that inhibits 50% of the forskolin-stimulated cAMP production) is determined by non-linear regression analysis.[8][9][10][11][12][13][14][15][16]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in agomelatine's mechanism of action is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.

Caption: Agomelatine signaling through MT1/MT2 receptors.

References

- 1. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. resources.revvity.com [resources.revvity.com]

- 7. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]

- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. 4 Guides to Optimize your Gαs and Gαi GPCR assays | Technology Networks [technologynetworks.com]

- 13. revvity.com [revvity.com]

- 14. resources.revvity.com [resources.revvity.com]

- 15. resources.revvity.com [resources.revvity.com]

- 16. revvity.com [revvity.com]

The Indispensable Anchor: A Technical Guide to the Rationale for Using Deuterated Internal Standards in Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug development, the precise quantification of therapeutic agents and their metabolites in biological matrices is paramount. Bioanalysis, particularly when employing liquid chromatography-mass spectrometry (LC-MS), is the cornerstone of pharmacokinetic, toxicokinetic, and metabolic studies. However, the inherent complexity of biological samples presents significant analytical challenges, primarily from matrix effects and process variability, which can compromise data integrity. This technical guide provides an in-depth exploration of the rationale behind using stable isotope-labeled internal standards (SIL-IS), with a focus on deuterated compounds, as the gold standard for mitigating these challenges and ensuring the generation of robust, reliable, and defensible bioanalytical data.

The Core Challenge: Variability in Bioanalysis

The journey of an analyte from a biological sample to a detector signal is fraught with potential for variability. An ideal analytical method would ensure that the final signal is perfectly proportional to the initial analyte concentration. In reality, several factors introduce potential inaccuracies:

-

Sample Preparation and Extraction: The efficiency of isolating an analyte from a complex matrix like plasma, urine, or tissue can vary from sample to sample. Losses can occur during protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).[1]

-

Matrix Effects: This is arguably the most significant challenge in LC-MS bioanalysis.[2] Co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts, metabolites) can interfere with the ionization of the target analyte in the mass spectrometer's source.[3][4] This can lead to either ion suppression (a decreased signal) or ion enhancement (an increased signal), both of which are unpredictable and sample-dependent.[2][3]

-

Instrumental Variation: Minor fluctuations in instrument performance, such as injection volume inconsistencies or drifts in detector sensitivity over an analytical run, can also introduce variability.[5]

Without a proper control, this combined variability can lead to unreliable data, potentially jeopardizing the progress of a drug development program.[2]

The Solution: The Principle of the Internal Standard

To counteract these sources of error, an Internal Standard (IS) is introduced. An IS is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample at the very beginning of the analytical process.[6] The fundamental principle is that the IS should behave as similarly as possible to the analyte throughout the entire workflow (extraction, chromatography, and ionization).[7]

Quantification is therefore not based on the absolute response of the analyte, but on the ratio of the analyte's peak area to the IS's peak area. The logic is that any physical loss or matrix-induced signal fluctuation that affects the analyte will affect the chemically similar IS to the same degree, keeping the ratio constant and proportional to the analyte's true concentration.

The Gold Standard: Stable Isotope-Labeled Internal Standards

While structural analogs (compounds with similar chemical structures) can be used as internal standards, the ideal IS is a stable isotope-labeled (SIL) version of the analyte itself.[8][9] SILs are compounds where one or more atoms have been replaced by their heavier, non-radioactive isotopes (e.g., replacing ¹H with ²H (Deuterium, D), ¹²C with ¹³C, or ¹⁴N with ¹⁵N).

Deuterated internal standards are the most commonly used SILs, primarily because hydrogen is abundant in drug molecules and deuterium is often the most cost-effective isotope to incorporate synthetically.[6][10] A deuterated IS is chemically identical to the analyte, with the only significant difference being a slight increase in mass. This near-perfect chemical identity is the key to its superiority.

References

- 1. americanlaboratory.com [americanlaboratory.com]

- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Robust Liquid-Liquid Extraction Protocol for the Quantification of Agomelatine in Human Plasma using LC-MS/MS

Abstract

This application note describes a detailed and validated liquid-liquid extraction (LLE) protocol for the efficient recovery of agomelatine from human plasma samples. The subsequent analysis by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) provides a sensitive and selective method for pharmacokinetic and therapeutic drug monitoring studies. This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable method for agomelatine quantification in a biological matrix.

Introduction

Agomelatine is a melatonergic antidepressant used in the treatment of major depressive disorders. Accurate measurement of its concentration in human plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. Liquid-liquid extraction is a widely used sample preparation technique that offers high recovery and clean extracts by partitioning the analyte of interest from the complex plasma matrix into an immiscible organic solvent. This document provides a step-by-step protocol for LLE of agomelatine from human plasma, followed by LC-MS/MS analysis. The method has been validated for its linearity, precision, accuracy, and recovery.

Experimental

Materials and Reagents:

-

Agomelatine reference standard

-

Internal Standard (IS) (e.g., Fluoxetine or a deuterated analog of agomelatine)

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Extraction Solvent: A mixture of ethyl acetate and n-hexane (e.g., 80:20, v/v) or methyl tert-butyl ether (MTBE).

-

Reconstitution Solvent: Acetonitrile:Water (e.g., 50:50, v/v) or mobile phase.

-

Ammonium acetate

-

Formic acid

-

Methanol

-

Water (LC-MS grade)

-

Microcentrifuge tubes (1.5 mL or 2 mL)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

LC-MS/MS system

Detailed Liquid-Liquid Extraction Protocol

1. Sample and Standard Preparation:

-

Spiking of Internal Standard (IS): To 200 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., Fluoxetine at 100 ng/mL in methanol).

-

Vortex: Gently vortex the mixture for 10 seconds to ensure homogeneity.

2. Liquid-Liquid Extraction:

-

Addition of Extraction Solvent: Add 1 mL of the extraction solvent (e.g., ethyl acetate:n-hexane, 80:20, v/v) to the plasma-IS mixture.

-

Vortexing for Extraction: Vortex the tube vigorously for 5 minutes to facilitate the transfer of agomelatine and the IS into the organic phase.

-

Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers and pellet any precipitated proteins.

3. Supernatant Transfer and Evaporation:

-

Transfer of Organic Layer: Carefully transfer the upper organic layer (approximately 900 µL) into a clean microcentrifuge tube, being cautious not to disturb the aqueous layer or the protein pellet.

-

Evaporation to Dryness: Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen at 40°C.

4. Reconstitution:

-

Reconstitution of Extract: Reconstitute the dried residue with 100 µL of the reconstitution solvent (e.g., acetonitrile:water, 50:50, v/v).

-

Vortexing: Vortex the tube for 1 minute to ensure the complete dissolution of the analytes.

-

Transfer to Autosampler Vial: Transfer the reconstituted sample into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis Conditions

-

LC Column: A C18 column (e.g., Betasil C18, 4.0 × 100 mm, 5 µm) is suitable for separation.[1]

-

Mobile Phase: An isocratic mobile phase consisting of 5 mM ammonium acetate solution (containing 0.1% formic acid) and methanol (30:70, v/v) can be used.

-

Flow Rate: A typical flow rate is 0.3 mL/min.

-

Injection Volume: 10 µL.

-

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.

-

MRM Transitions: The multiple reaction monitoring (MRM) transitions to be monitored are m/z 244.1 → 185.3 for agomelatine and a suitable transition for the chosen internal standard (e.g., m/z 285.2 → 193.2 for one possible IS).[2]

Quantitative Data Summary

The following table summarizes the performance characteristics of the described liquid-liquid extraction method for agomelatine from human plasma, as reported in various studies.

| Parameter | Result | Reference |

| Linearity Range | 0.050 - 8.000 ng/mL | [1] |

| Lower Limit of Quantification (LLOQ) | 0.050 ng/mL | [1] |

| Mean Extraction Recovery (Agomelatine) | 67.10% | [1] |

| Mean Extraction Recovery (Fluoxetine - IS) | 72.96% | [1] |

| Intra-run Precision (%CV) at LLOQ | < 12.12% | [1] |

| Inter-run Precision (%CV) at LLOQ | < 9.01% | [1] |

Experimental Workflow Diagram

Caption: Workflow of agomelatine liquid-liquid extraction from human plasma.

Conclusion

The liquid-liquid extraction protocol presented here is a robust and reliable method for the quantification of agomelatine in human plasma. The procedure provides clean extracts and good recovery, making it suitable for high-throughput analysis in a research or clinical setting. The subsequent LC-MS/MS analysis ensures high sensitivity and selectivity for accurate pharmacokinetic and therapeutic drug monitoring of agomelatine.

References

- 1. Validated LC-MS/MS method for quantification of agomelatine in human plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. LC-MS/MS method for the determination of agomelatine in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Solid-Phase Extraction Method for Agomelatine and its Metabolites: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agomelatine is a melatonergic antidepressant used for the treatment of major depressive disorders. The accurate quantification of agomelatine and its primary metabolites, 7-desmethyl-agomelatine and 3-hydroxy-agomelatine, in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicological studies. This document provides a detailed solid-phase extraction (SPE) protocol for the simultaneous extraction of agomelatine and its metabolites from human plasma, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The presented protocol is based on the use of a polymeric reversed-phase SPE sorbent, which offers high recovery and clean extracts. The quantitative data summarized herein is derived from validated bioanalytical methods for the simultaneous determination of agomelatine and its key metabolites.

Signaling Pathway and Metabolism of Agomelatine

Agomelatine exerts its antidepressant effects through a unique mechanism of action, acting as an agonist at melatonin (MT1 and MT2) receptors and an antagonist at serotonin 5-HT2C receptors. This dual action is believed to resynchronize circadian rhythms and increase dopamine and norepinephrine levels in the prefrontal cortex. Following administration, agomelatine is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) isoenzymes, leading to the formation of hydroxylated and demethylated metabolites. The two major metabolites are 7-desmethyl-agomelatine and 3-hydroxy-agomelatine, which are subsequently conjugated and excreted.

Metabolic pathway of Agomelatine.

Experimental Protocols

Recommended Solid-Phase Extraction (SPE) Protocol using a Polymeric Reversed-Phase Cartridge

This protocol is a general guideline and may require optimization for specific laboratory conditions and equipment.

Materials:

-

SPE Cartridges: Polymeric reversed-phase, water-wettable (e.g., Oasis HLB, 30 mg, 1 mL)

-

Human Plasma (with anticoagulant)

-

Internal Standard (IS) Solution (e.g., Phenacetin)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic Acid (reagent grade)

-

Ammonium Formate

-

Water (deionized or Milli-Q)

-

SPE Vacuum Manifold

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

Procedure:

SPE Workflow for Agomelatine and Metabolites.

-

Sample Preparation:

-

Thaw frozen human plasma samples to room temperature.

-

To a 200 µL aliquot of plasma, add the internal standard.

-

Vortex the sample for 30 seconds.

-

Centrifuge the sample at 13,000 rpm for 5 minutes.

-

Use the supernatant for the SPE procedure.

-

-

SPE Cartridge Conditioning:

-

Place the SPE cartridges on the vacuum manifold.

-

Condition the cartridges by passing 1 mL of methanol.

-

-

SPE Cartridge Equilibration:

-

Equilibrate the cartridges by passing 1 mL of water. Do not allow the sorbent to dry.

-

-

Sample Loading:

-

Load the pre-treated plasma sample onto the conditioned and equilibrated SPE cartridge.

-

Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, consistent rate (approximately 1 mL/min).

-

-

Washing:

-

Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

-

Wash the cartridge with 1 mL of water to remove any remaining salts.

-

Dry the cartridge under high vacuum for 5 minutes.

-

-

Elution:

-

Place collection tubes in the manifold.

-

Elute the analytes from the cartridge with 1 mL of methanol.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase used for LC-MS/MS analysis.

-

Vortex for 30 seconds and transfer to an autosampler vial for analysis.

-

LC-MS/MS Conditions (Example)

-

LC Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A mixture of methanol and 5mM ammonium formate solution (containing 0.2% formic acid) in a 70:30 (v/v) ratio.[1]

-

Flow Rate: 0.8 mL/min[1]

-

Injection Volume: 10 µL

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MS Detection: Multiple Reaction Monitoring (MRM)

Data Presentation

The following tables summarize the quantitative data for a validated bioanalytical method for the simultaneous determination of agomelatine and its metabolites in human plasma.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) |

| Agomelatine | 0.0457 - 100 | 0.0457 |

| 7-Desmethyl-agomelatine | 0.1372 - 300 | 0.1372 |

| 3-Hydroxy-agomelatine | 0.4572 - 1000 | 0.4572 |

Data derived from a validated protein precipitation LC-MS/MS method.[1]

Table 2: Precision and Accuracy

| Analyte | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| Agomelatine | LLOQ | 6.5 | 8.7 | 95.4 |

| Low QC | 5.4 | 7.1 | 98.2 | |

| Mid QC | 4.1 | 5.8 | 101.3 | |

| High QC | 3.5 | 4.9 | 99.7 | |

| 7-Desmethyl-agomelatine | LLOQ | 7.2 | 9.1 | 94.8 |

| Low QC | 6.1 | 7.8 | 102.1 | |

| Mid QC | 4.8 | 6.3 | 100.5 | |

| High QC | 3.9 | 5.2 | 98.9 | |

| 3-Hydroxy-agomelatine | LLOQ | 8.1 | 9.8 | 93.6 |

| Low QC | 6.9 | 8.2 | 103.4 | |

| Mid QC | 5.3 | 6.9 | 101.8 | |

| High QC | 4.2 | 5.6 | 100.2 |

Data derived from a validated protein precipitation LC-MS/MS method.[1]

Table 3: Extraction Recovery and Matrix Effect

| Analyte | Low QC (ng/mL) | Mid QC (ng/mL) | High QC (ng/mL) |

| Extraction Recovery (%) | |||

| Agomelatine | 85.2 ± 5.1 | 87.6 ± 4.5 | 86.4 ± 3.8 |

| 7-Desmethyl-agomelatine | 83.7 ± 6.2 | 85.9 ± 5.3 | 84.8 ± 4.1 |

| 3-Hydroxy-agomelatine | 81.5 ± 7.3 | 83.1 ± 6.5 | 82.3 ± 5.7 |

| Matrix Effect (%) | |||

| Agomelatine | 93.4 ± 4.7 | 95.8 ± 3.9 | 94.1 ± 3.2 |

| 7-Desmethyl-agomelatine | 91.8 ± 5.6 | 94.2 ± 4.8 | 92.7 ± 3.9 |

| 3-Hydroxy-agomelatine | 90.3 ± 6.8 | 92.5 ± 5.9 | 91.6 ± 4.5 |

Data derived from a validated protein precipitation LC-MS/MS method and presented as mean ± SD.[1] Note: While the specific recovery and matrix effect values will vary with the extraction method, this data provides a benchmark for a successful extraction of these analytes from plasma.

Conclusion

The described solid-phase extraction protocol provides a robust and reliable method for the simultaneous extraction of agomelatine and its major metabolites from human plasma. When coupled with a validated LC-MS/MS method, this approach allows for the accurate and precise quantification of these compounds, which is essential for advancing research and development in the field of antidepressant therapy. The provided quantitative data serves as a valuable reference for method development and validation.

References

Application Note: Optimal Chromatographic Conditions for the Separation of Agomelatine and Agomelatine-d4

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to developing and optimizing a reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with tandem mass spectrometry (LC-MS/MS) for the separation and quantification of the antidepressant drug Agomelatine and its deuterated internal standard, Agomelatine-d4. Achieving optimal chromatographic separation is critical for accurate bioanalytical method validation and subsequent pharmacokinetic studies. This note details the experimental protocols, from sample preparation to LC-MS/MS analysis, and provides a systematic approach to method optimization.

Introduction

Agomelatine is a melatonergic agonist (MT1 and MT2 receptors) and a 5-HT2C receptor antagonist used for the treatment of major depressive disorders. For quantitative bioanalysis, a stable isotope-labeled internal standard, such as this compound, is often employed to ensure accuracy and precision by compensating for matrix effects and variability in sample processing. While structurally similar, deuterated standards can sometimes exhibit different chromatographic behavior compared to the parent analyte, a phenomenon known as the chromatographic deuterium effect (CDE). This can lead to partial or complete separation of the analyte and internal standard peaks, potentially impacting the accuracy of quantification. Therefore, careful optimization of chromatographic conditions is paramount.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is suitable for the extraction of Agomelatine and this compound from human plasma.

Materials:

-

Human plasma samples

-

Agomelatine and this compound stock solutions

-

Methyl tert-butyl ether (MTBE)

-

Deionized water

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Spike with 20 µL of this compound working solution (concentration to be optimized based on expected analyte levels).

-

For calibration standards and quality control samples, spike with 20 µL of the corresponding Agomelatine working solutions. For unknown samples, add 20 µL of blank solvent.

-

Vortex mix for 30 seconds.

-

Add 1 mL of MTBE to the tube.

-

Vortex mix vigorously for 5 minutes.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex mix for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

Chromatographic and Mass Spectrometric Conditions

The following tables summarize the recommended starting conditions for the separation of Agomelatine and this compound, which can be further optimized.

Table 1: HPLC and Mass Spectrometer Parameters

| Parameter | Recommended Condition |

| HPLC System | A high-performance liquid chromatography system capable of delivering accurate and precise gradients. |

| Column | A C18 reversed-phase column is a good starting point. For example, a Zorbax SB-C18 (150 x 2.1 mm, 5 µm) or a Betasil C18 (100 x 4.0 mm, 5 µm) can be used.[1][2] Phenyl columns, such as a BDS Hypersil phenyl (250 x 4.6 mm, 5 µm), can also be considered for alternative selectivity.[3] |

| Mobile Phase A | 5 mM Ammonium Acetate in water with 0.1% Formic Acid.[2] |

| Mobile Phase B | Methanol or Acetonitrile. |

| Gradient Program | Start with an isocratic elution of 70% B for 3 minutes.[2] If co-elution is desired and not achieved, a shallow gradient can be employed to fine-tune the separation. |

| Flow Rate | 0.3 mL/min.[2] |

| Column Temperature | 30°C. Temperature can be adjusted to modulate retention and peak shape. |

| Injection Volume | 5 µL. |

| Mass Spectrometer | A triple quadrupole mass spectrometer. |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode. |

| Multiple Reaction Monitoring (MRM) Transitions | See Table 2. |

| Source Parameters | Optimize according to the specific instrument (e.g., Capillary Voltage, Source Temperature, Gas Flow). |

Table 2: MRM Transitions for Agomelatine and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Agomelatine | 244.1 | 185.3 | 200 | Optimize for signal |

| This compound | 248.1 | 189.3 | 200 | Optimize for signal |

Note: The exact m/z values for this compound may vary depending on the position of the deuterium labels. The values provided are a common representation.

Method Optimization for Optimal Separation

The primary goal is to achieve either baseline separation of Agomelatine and this compound or controlled co-elution to ensure reliable integration and quantification. The following workflow outlines the optimization strategy.

Caption: Experimental workflow from sample preparation to LC-MS/MS analysis and optimization.

The following logical diagram illustrates the key parameters to adjust for optimizing the separation.

Caption: Logical diagram for the optimization of chromatographic parameters.

Key Optimization Steps:

-

Organic Modifier: Evaluate both methanol and acetonitrile as the organic component (Mobile Phase B). Acetonitrile often provides sharper peaks, while methanol can offer different selectivity, which may be advantageous in resolving the deuterated and non-deuterated compounds.

-

Mobile Phase pH: Adjusting the pH of the aqueous mobile phase (Mobile Phase A) can alter the ionization state of Agomelatine and influence its interaction with the stationary phase. Explore a pH range around the pKa of Agomelatine if known, or empirically test different pH values (e.g., from 3 to 6).

-

Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer. Varying the column temperature (e.g., from 25°C to 45°C) can impact retention times and potentially the resolution between the two compounds.

-

Flow Rate: Lowering the flow rate can increase the efficiency of the separation and may improve resolution, albeit at the cost of longer run times.

-

Column Chemistry: If adequate separation cannot be achieved on a C18 column, consider a stationary phase with different retention mechanisms. A phenyl-hexyl column, for instance, offers pi-pi interactions which can be beneficial for aromatic compounds like Agomelatine.[3]

Data Presentation

All quantitative data should be summarized in clear and concise tables for easy comparison and interpretation.

Table 3: Example Data Summary for Method Validation

| Parameter | Agomelatine | This compound | Acceptance Criteria |

| Retention Time (min) | Report Mean | Report Mean | Consistent RT |

| Resolution (Rs) | - | Report Value | >1.5 for baseline |

| Peak Asymmetry (As) | Report Mean | Report Mean | 0.8 - 1.5 |

| Linearity (r²) | Report Value | - | >0.99 |

| Lower Limit of Quantification (LLOQ) (ng/mL) | Report Value | - | Signal-to-Noise >10 |

| Precision (%CV) | <15% | - | <15% (<20% at LLOQ) |

| Accuracy (%Bias) | ±15% | - | ±15% (±20% at LLOQ) |

Conclusion

The successful separation and quantification of Agomelatine and its deuterated internal standard, this compound, require a systematic approach to method development and optimization. By following the protocols and optimization strategies outlined in this application note, researchers can develop a robust and reliable LC-MS/MS method suitable for high-throughput bioanalysis in a regulated environment. The key to success lies in the careful evaluation of chromatographic parameters to manage the potential for isotopic separation.

References

- 1. Validated LC-MS/MS method for quantification of agomelatine in human plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. LC-MS/MS method for the determination of agomelatine in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of agomelatine stability under different stress conditions using an HPLC method with fluorescence detection: application to the analysis of tablets and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Agomelatine-d4 as an Internal Standard

Topic: Agomelatine-d4 Concentration for Internal Standard Spiking Solution

Audience: Researchers, scientists, and drug development professionals.

Introduction

Agomelatine is a novel antidepressant with a unique pharmacological profile, acting as an agonist at melatonin receptors (MT1 and MT2) and an antagonist at serotonin 5-HT2C receptors.[1][2][3] Accurate quantification of agomelatine in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis, as it effectively compensates for matrix effects and variations in sample processing and instrument response. This document provides detailed application notes and protocols for the preparation and use of an this compound internal standard spiking solution.

Quantitative Data Summary

The following table summarizes typical concentration ranges and parameters for the quantification of agomelatine in human plasma using an internal standard. Please note that the optimal concentration of the this compound internal standard should be determined during method development and validation.

| Parameter | Value | Reference |

| Analyte | Agomelatine | N/A |

| Internal Standard | This compound | N/A |

| Matrix | Human Plasma | [4][5] |

| Linearity Range | 0.050 - 8.000 ng/mL | [4] |

| Lower Limit of Quantification (LLOQ) | 0.050 ng/mL | [4] |

| Proposed Internal Standard Spiking Solution Concentration | 10 ng/mL | See Protocol Below |

| Intra-run Precision (%CV) at LLOQ | < 12.12% | [4] |

| Inter-run Precision (%CV) at LLOQ | < 9.01% | [4] |

| Overall Recovery (Agomelatine) | ~67.10% | [4] |

Experimental Protocols

1. Preparation of this compound Internal Standard Spiking Solution

This protocol describes the preparation of a 10 ng/mL this compound internal standard (IS) spiking solution. This concentration is a general guideline and should be optimized based on the specific analytical method's calibration range and the expected analyte concentrations.

Materials:

-

This compound reference standard

-

Methanol (HPLC or LC-MS grade)

-

Acetonitrile (HPLC or LC-MS grade)

-

Deionized water (18.2 MΩ·cm)

-

Calibrated analytical balance

-

Volumetric flasks (Class A)

-

Calibrated pipettes

Procedure:

-

Primary Stock Solution (1 mg/mL):

-

Accurately weigh approximately 1 mg of this compound reference standard.

-

Dissolve the weighed standard in a 1 mL volumetric flask with methanol.

-

Ensure complete dissolution by vortexing.

-

-

Intermediate Stock Solution (1 µg/mL):

-

Pipette 10 µL of the 1 mg/mL primary stock solution into a 10 mL volumetric flask.

-

Dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and deionized water.

-

Mix thoroughly.

-

-

Working Internal Standard Spiking Solution (10 ng/mL):

-

Pipette 100 µL of the 1 µg/mL intermediate stock solution into a 10 mL volumetric flask.

-

Dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and deionized water.

-

This solution is now ready for spiking into plasma samples prior to extraction.

-

2. Sample Preparation: Protein Precipitation

This protocol outlines a simple and rapid protein precipitation method for the extraction of agomelatine and this compound from human plasma.

Materials:

-

Human plasma samples (blank, calibration standards, quality controls, and unknown samples)

-

This compound working IS spiking solution (10 ng/mL)

-

Acetonitrile (containing 0.1% formic acid, chilled to 4°C)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Refrigerated centrifuge

Procedure:

-

Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the 10 ng/mL this compound working IS spiking solution to each tube (except for blank samples, to which 20 µL of the dilution solvent is added).

-

Vortex briefly to mix.

-

Add 300 µL of chilled acetonitrile (containing 0.1% formic acid) to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a portion of the reconstituted sample into the LC-MS/MS system.

Visualizations

Experimental Workflow for Sample Analysis

A schematic of the experimental workflow for the quantification of agomelatine in plasma.

Agomelatine Signaling Pathway

The signaling pathway of agomelatine, highlighting its dual action on melatonergic and serotonergic receptors.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Agomelatine? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. Validated LC-MS/MS method for quantification of agomelatine in human plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application of Agomelatine-d4 in pharmacokinetic studies of Agomelatine.

Application of Agomelatine-d4 in Pharmacokinetic Studies of Agomelatine

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the application of this compound as an internal standard in the pharmacokinetic analysis of Agomelatine. The use of a stable isotope-labeled internal standard such as this compound is the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). It ensures the highest accuracy and precision by compensating for variability during sample preparation and analysis.

Introduction to Agomelatine and the Role of a Deuterated Internal Standard

Agomelatine is a melatonergic antidepressant used for the treatment of major depressive disorder. Accurate characterization of its pharmacokinetic profile is crucial for determining appropriate dosing regimens and understanding its disposition in the body. Pharmacokinetic studies rely on robust bioanalytical methods to quantify the drug in biological matrices like plasma.

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is highly recommended for quantitative LC-MS/MS analysis. This compound is chemically identical to Agomelatine, except that four hydrogen atoms have been replaced by deuterium. This results in a mass shift, allowing the mass spectrometer to distinguish between the analyte and the internal standard. Since this compound has nearly identical physicochemical properties to Agomelatine, it co-elutes chromatographically and experiences similar ionization efficiency and potential matrix effects. This co-behavior allows it to accurately correct for any variations that may occur during the analytical process, from sample extraction to detection.

Pharmacokinetic Parameters of Agomelatine

The pharmacokinetic profile of Agomelatine is characterized by rapid absorption and extensive first-pass metabolism. The following table summarizes key pharmacokinetic parameters of Agomelatine following oral administration, which would be determined in a study utilizing this compound as an internal standard.

| Parameter | Description | Value |

| Tmax (h) | Time to reach maximum plasma concentration | 1-2 |

| Cmax (ng/mL) | Maximum plasma concentration | Highly variable |

| t1/2 (h) | Elimination half-life | 1-2 |

| Bioavailability (%) | Fraction of administered dose reaching systemic circulation | <5% |

| Protein Binding (%) | Extent of binding to plasma proteins | ~95% |

| Metabolism | Primary route of elimination | Hepatic (CYP1A2, CYP2C9) |

Note: The values presented are typical ranges and can exhibit significant inter-individual variability.

Experimental Protocols

Bioanalytical Method for Agomelatine Quantification in Human Plasma using LC-MS/MS

This protocol describes a validated method for the quantification of Agomelatine in human plasma using this compound as an internal standard.

a. Materials and Reagents:

-

Agomelatine reference standard

-

This compound internal standard

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Solid Phase Extraction (SPE) cartridges or liquid-liquid extraction solvents

b. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

c. Preparation of Standards and Quality Control Samples:

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Agomelatine and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Agomelatine stock solution with a 50:50 mixture of methanol and water to create calibration standards.

-

Internal Standard Working Solution: Prepare a working solution of this compound (e.g., 100 ng/mL) in the same diluent.

-

Calibration Curve and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to prepare a calibration curve (e.g., 0.05 to 50 ng/mL) and QC samples at low, medium, and high concentrations.

d. Sample Preparation (Liquid-Liquid Extraction):

-

To 100 µL of plasma sample, calibration standard, or QC, add 25 µL of the this compound internal standard working solution and vortex.

-

Add 50 µL of a suitable buffer (e.g., 0.1 M sodium carbonate) and vortex.

-

Add 1 mL of extraction solvent (e.g., ethyl acetate), vortex for 5 minutes, and centrifuge at 4000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.

e. LC-MS/MS Conditions:

| Parameter | Condition |

| LC Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 30% B, increase to 90% B over 3 min, hold for 1 min, return to 30% B and equilibrate for 1 min. |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Ionization Mode | ESI Positive |

| MRM Transitions | See table below |

f. Mass Spectrometry Parameters: